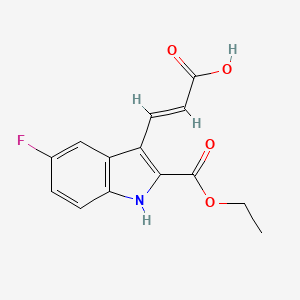
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate
説明
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H12FNO4 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C14H12FNO4, with a molecular weight of 277.25 g/mol. The compound's structure includes an indole ring system, which is significant in many natural products and pharmaceuticals, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various organic reactions, often involving multi-step processes. The presence of both carboxylic acid groups and a fluorine atom enhances its reactivity and potential biological activities. Notably, the synthesis methods highlight the versatility of this compound as an intermediate in organic synthesis.
Biological Activities
Research on the biological activities of this compound suggests several therapeutic applications:
Understanding the mechanisms of action for this compound involves studying its interaction with biological targets. Binding affinity studies are essential to elucidate how this compound interacts with receptors or enzymes involved in disease pathways. Techniques such as molecular docking and enzyme inhibition assays can provide insights into its pharmacodynamics and pharmacokinetics .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can help highlight the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-fluoroindole-2-carboxylate | Indole ring with a carboxylate group | Primarily studied for anticancer activity |
| Ethyl 3-(2-nitrovinyl)-5-fluoro-1H-indole-2-carboxylate | Contains a nitro group instead of carboxy | Exhibits different biological activities, particularly anti-inflammatory effects |
| Ethyl indole-2-carboxylic acid | Simplified structure with fewer substituents | Focused on metabolic pathways rather than direct therapeutic effects |
This table illustrates that while there are similarities among these compounds, the dual carboxylic acid functionalities in this compound may confer unique advantages in medicinal applications.
特性
IUPAC Name |
3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBDDHIUBITJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696338 | |
| Record name | 3-[2-(Ethoxycarbonyl)-5-fluoro-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-65-4 | |
| Record name | 3-[2-(Ethoxycarbonyl)-5-fluoro-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















